2,5-Dichloro-3-iodotoluene
Overview
Description
2,5-Dichloro-3-iodotoluene, also known by its abbreviation 2,5-DiCI, is an organohalide compound that has been studied extensively for its potential applications in the fields of chemical synthesis, scientific research, and medical therapeutics. 2,5-DiCI is a derivative of toluene, an aromatic hydrocarbon, and is synthesized by the reaction of toluene with chlorine and iodine. This compound has been found to be a useful reagent for a variety of synthetic transformations and has been studied for its potential applications in the fields of medicinal chemistry, biochemistry, and pharmacology.
Scientific Research Applications
2,5-DiCI has been studied for its potential applications in the fields of medicinal chemistry, biochemistry, and pharmacology. It has been found to be a useful reagent for a variety of synthetic transformations, including the preparation of aryl halides and aryl bromides. It has also been used for the synthesis of a number of biologically active compounds, such as antibiotics and antifungal agents. In addition, 2,5-DiCI has been used in the synthesis of a number of drugs, including the anti-inflammatory drug ibuprofen.
Mechanism of Action
The mechanism of action of 2,5-DiCI is not fully understood. It is believed that the compound acts as an electrophile, which means that it can act as an electron acceptor in chemical reactions. It is thought that the compound can react with nucleophiles, such as amines and carboxylic acids, to form covalent bonds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2,5-DiCI have not been extensively studied. However, it has been found to be toxic to a variety of organisms, including bacteria, fungi, and plants. In addition, it has been found to be toxic to mammalian cells in vitro.
Advantages and Limitations for Lab Experiments
2,5-DiCI has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and it is stable and non-volatile. In addition, it is a strong electrophile, which makes it a useful reagent for a variety of synthetic transformations. However, it is also toxic and should be handled with caution in the laboratory.
Future Directions
Given the potential applications of 2,5-DiCI in the fields of medicinal chemistry, biochemistry, and pharmacology, there are a number of future directions that could be pursued. These include further studies into its mechanism of action, its toxicity, and its potential for use in the synthesis of drugs and other biologically active compounds. In addition, further research into its potential applications in the field of chemical synthesis could prove to be beneficial.
properties
IUPAC Name |
2,5-dichloro-1-iodo-3-methylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2I/c1-4-2-5(8)3-6(10)7(4)9/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADHCSSLOQVRAGR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)I)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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